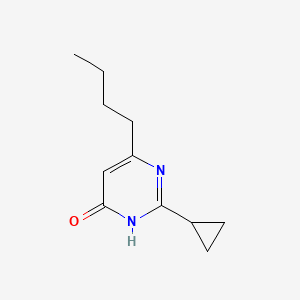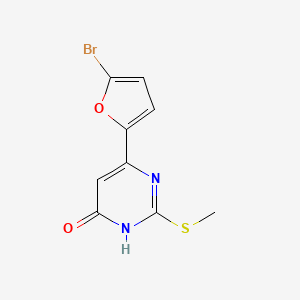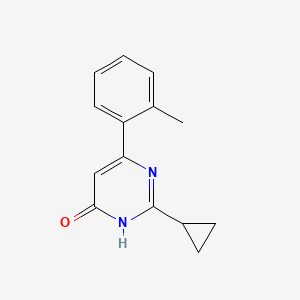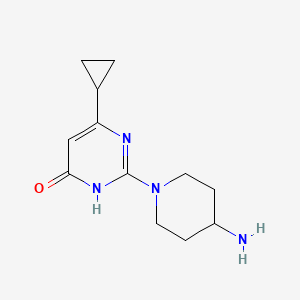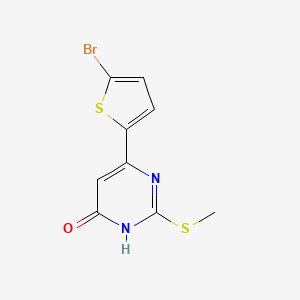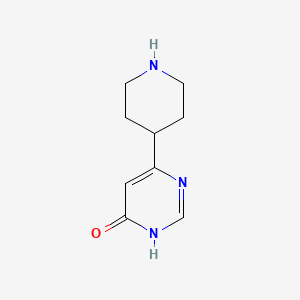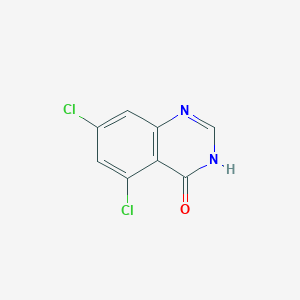
1-(4-Aminopiperidin-1-yl)-2-ethoxyethan-1-one
Overview
Description
Piperidines, which “1-(4-Aminopiperidin-1-yl)-2-ethoxyethan-1-one” is a derivative of, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of piperidine synthesis were published.Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, (4-aminopiperidin-1-yl)phenylmethanone, include a density of 1.1±0.1 g/cm3, boiling point of 355.5±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C .Scientific Research Applications
Synthesis of Biologically Active Piperidine Derivatives
Piperidine derivatives are pivotal in the synthesis of various pharmaceuticals. The compound can serve as a precursor for synthesizing substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. These derivatives are present in over twenty classes of pharmaceuticals and play a significant role in drug design due to their biological activity .
Catalysis in Organic Reactions
The aminopiperidinyl moiety of the compound can act as a catalyst or co-catalyst in organic reactions. For instance, it can be involved in the synthesis of enantiomerically enriched piperidines, which are valuable in creating drugs with specific chiral properties .
Antimicrobial and Anticancer Activities
Compounds with the aminopiperidinyl group have been studied for their antimicrobial and anticancer properties. They can inhibit key enzymes like dihydrofolate reductase (DHFR), which is crucial in the proliferation of cancer cells and bacteria .
Molecular Docking Studies
The compound can be used in molecular docking studies to understand its interaction with biological targets such as enzymes. This helps in the design of new drugs with improved efficacy and reduced side effects .
Development of Antitumor Agents
Research has shown that piperidine derivatives can exhibit antitumor activity through various mechanisms, including cell cycle arrest and inhibition of enzymes involved in cancer cell metabolism .
Pharmacological Applications
The structural motif of piperidine is common in many pharmacologically active molecules. The compound can be used to develop new medications with potential applications in treating conditions like narcolepsy, inflammation, and bacterial infections .
Analytical Reagent
Due to its chemical properties, the compound can be utilized as an analytical reagent in various chemical analyses, aiding in the identification and quantification of other substances .
Coordination Chemistry
The Lewis acid properties of the compound make it suitable for use in coordination chemistry to form complexes with metals. This has implications in the development of new materials and catalysts .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(4-aminopiperidin-1-yl)-2-ethoxyethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-2-13-7-9(12)11-5-3-8(10)4-6-11/h8H,2-7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGNRANJDDDDJCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)N1CCC(CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Aminopiperidin-1-yl)-2-ethoxyethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





